Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate
CAS No.: 65086-89-7
Cat. No.: VC18462272
Molecular Formula: C41H34N4O5
Molecular Weight: 662.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65086-89-7 |
|---|---|
| Molecular Formula | C41H34N4O5 |
| Molecular Weight | 662.7 g/mol |
| IUPAC Name | phenyl N-[4-[[4-[[4-[[4-(phenoxycarbonylamino)phenyl]methyl]phenyl]carbamoylamino]phenyl]methyl]phenyl]carbamate |
| Standard InChI | InChI=1S/C41H34N4O5/c46-39(42-33-19-11-29(12-20-33)27-31-15-23-35(24-16-31)44-40(47)49-37-7-3-1-4-8-37)43-34-21-13-30(14-22-34)28-32-17-25-36(26-18-32)45-41(48)50-38-9-5-2-6-10-38/h1-26H,27-28H2,(H,44,47)(H,45,48)(H2,42,43,46) |
| Standard InChI Key | BYBZVHGGXGVFIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC(=O)OC6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate is a symmetrical molecule comprising two phenyl carbamate groups linked through a central carbonylbis(imino-phenylene-methylene) scaffold. The IUPAC name—phenyl N-[4-[[4-[[4-[[4-(phenoxycarbonylamino)phenyl]methyl]phenyl]carbamoylamino]phenyl]methyl]phenyl]carbamate—encapsulates its topology, emphasizing the repetitive phenylenemethylene and carbamoyl motifs .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 65086-89-7 | |
| Molecular Formula | ||
| Molecular Weight | 662.7 g/mol | |
| Regulatory Status (Canada) | Non-domestic Substances List |
Synthesis and Manufacturing Considerations
Synthetic Pathways
While explicit protocols for synthesizing Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate remain proprietary, its structure suggests a multi-step route involving:
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Condensation: Coupling of phenylenediamine derivatives with carbonyl precursors to form the bis-urea core.
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Esterification: Reaction with phenyl chloroformate to install the terminal carbamate groups.
Analogous compounds, such as the P2Y(11) receptor agonist NF546, employ similar strategies using sulfonic/phosphonic acid derivatives and controlled stoichiometry to achieve selectivity .
Purification and Yield Optimization
Industrial-scale production would likely necessitate chromatographic purification (e.g., silica gel or HPLC) to isolate the target compound from oligomeric byproducts. Solvent selection—potentially dimethylformamide (DMF) or tetrahydrofuran (THF)—would critical for maximizing yield.
Challenges and Future Directions
Knowledge Gaps
Critical gaps exist in:
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Synthetic Methodology: Publicly accessible protocols for large-scale production.
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Biological Activity: Screening for receptor affinity or enzymatic interactions.
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Ecotoxicology: Degradation pathways and bioaccumulation potential.
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying the phenylenemethylene spacer length to tune physicochemical properties.
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Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for catalytic applications.
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